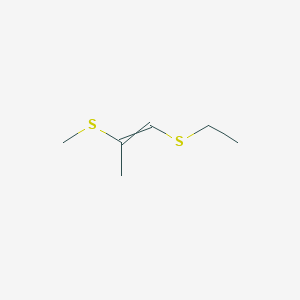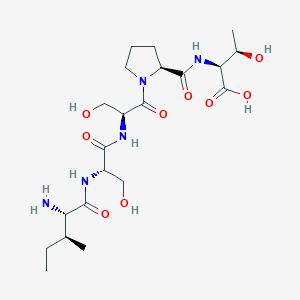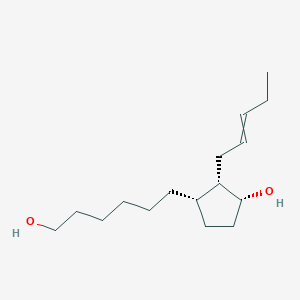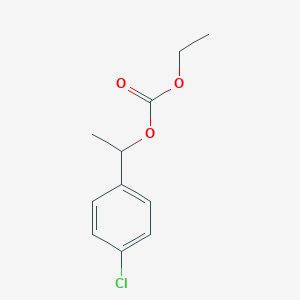
Carbonic acid, 1-(4-chlorophenyl)ethyl ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 1-(4-chlorophenyl)ethyl ethyl ester: is an organic compound with the molecular formula C11H13ClO3 It is a type of carbonate ester, which is an ester of carbonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, 1-(4-chlorophenyl)ethyl ethyl ester typically involves the reaction of 4-chlorophenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorophenol attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Carbonic acid, 1-(4-chlorophenyl)ethyl ethyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of 4-chlorophenol and carbonic acid.
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the ester into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 4-chlorophenol and carbonic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Chemistry: In chemistry, carbonic acid, 1-(4-chlorophenyl)ethyl ethyl ester is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of esterification and hydrolysis reactions.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions involving esters. It can be used as a substrate to investigate the activity of esterases and other related enzymes.
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to undergo hydrolysis makes it a suitable candidate for controlled release formulations.
Industry: Industrially, this compound is used in the production of polymers and resins. It serves as a building block for the synthesis of various materials with specific properties.
Mechanism of Action
The mechanism of action of carbonic acid, 1-(4-chlorophenyl)ethyl ethyl ester involves its interaction with nucleophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of intermediate compounds. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparison with Similar Compounds
Dimethyl carbonate: A simple carbonate ester used as a solvent and methylating agent.
Ethylene carbonate: A cyclic carbonate ester used in the production of polycarbonates and as a solvent in lithium-ion batteries.
Propylene carbonate: Another cyclic carbonate ester used as a solvent and in the production of polymers.
Uniqueness: Carbonic acid, 1-(4-chlorophenyl)ethyl ethyl ester is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other carbonate esters and suitable for specialized applications in various fields.
Properties
CAS No. |
697289-21-7 |
|---|---|
Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
1-(4-chlorophenyl)ethyl ethyl carbonate |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-11(13)15-8(2)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3 |
InChI Key |
GFYCGATZACRBFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(C)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


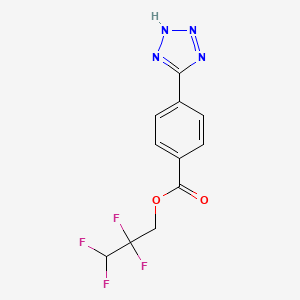
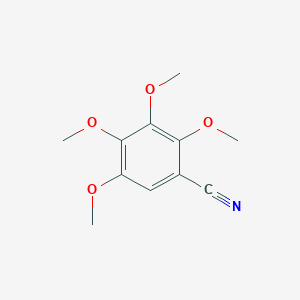
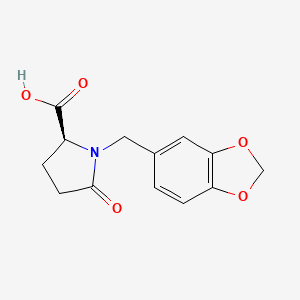
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)
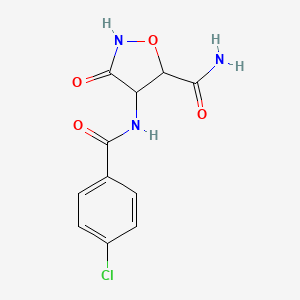

![Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12539053.png)
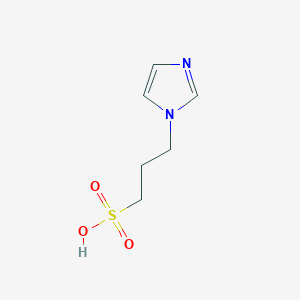
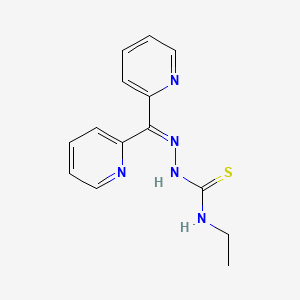
![2(3H)-Furanone, dihydro-5-methyl-5-[(1R)-4-methyl-3-cyclohexen-1-yl]-](/img/structure/B12539073.png)
![2-[2,2-Dimethyl-5-(2-methylidenebut-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12539079.png)
